molecular formula C23H19Cl2N3O B11486230 4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11486230
M. Wt: 424.3 g/mol
InChI Key: UVEKLMIODBYSLV-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the benzimidazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-chloroethyl)benzamide
  • 4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide
  • 4-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide

Uniqueness

4-chloro-N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is unique due to its specific combination of functional groups and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19Cl2N3O

Molecular Weight

424.3 g/mol

IUPAC Name

4-chloro-N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C23H19Cl2N3O/c24-18-9-5-16(6-10-18)15-28-21-4-2-1-3-20(21)27-22(28)13-14-26-23(29)17-7-11-19(25)12-8-17/h1-12H,13-15H2,(H,26,29)

InChI Key

UVEKLMIODBYSLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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